molecular formula C9H5ClN2O3 B3300532 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90272-07-4

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3300532
CAS No.: 90272-07-4
M. Wt: 224.6 g/mol
InChI Key: IYORAKXAHYLRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate, which is then cyclized to produce the target compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds .

Scientific Research Applications

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Contains a methyl group, which can influence its solubility and reactivity.

Uniqueness

The presence of the chlorine atom in 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to its analogs .

Properties

IUPAC Name

5-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)8(13)7(9(14)15)12-11-5/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYORAKXAHYLRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.